molecular formula C10H16O B14210651 (3S)-5-Ethenylideneoct-7-en-3-ol CAS No. 821782-70-1

(3S)-5-Ethenylideneoct-7-en-3-ol

Cat. No.: B14210651
CAS No.: 821782-70-1
M. Wt: 152.23 g/mol
InChI Key: ODEGDDREEVBLSY-JTQLQIEISA-N
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Description

(3S)-5-Ethenylideneoct-7-en-3-ol is an organic compound with a unique structure characterized by the presence of both ethenylidene and enol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Ethenylideneoct-7-en-3-ol can be achieved through several synthetic routes. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.

Industrial Production Methods

In industrial settings, the production of this compound may involve enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) techniques. These methods enhance the extraction efficiency and purity of the compound, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Ethenylideneoct-7-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3S)-5-Ethenylideneoct-7-en-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of (3S)-5-Ethenylideneoct-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5-Ethenylideneoct-7-en-3-ol is unique due to its specific combination of ethenylidene and enol functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

821782-70-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-7-9(5-2)8-10(11)6-3/h4,10-11H,1-2,6-8H2,3H3/t10-/m0/s1

InChI Key

ODEGDDREEVBLSY-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CC(=C=C)CC=C)O

Canonical SMILES

CCC(CC(=C=C)CC=C)O

Origin of Product

United States

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